Cas no 1593847-97-2 (1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine)
1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine
- EN300-1237171
- AKOS026733177
- 1593847-97-2
-
- Inchi: 1S/C8H13N3S/c1-11-3-2-6(9)8(11)7-4-12-5-10-7/h4-6,8H,2-3,9H2,1H3
- InChI Key: UEIRJPOAWLJIKC-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)C1C(CCN1C)N
Computed Properties
- Exact Mass: 183.08301860g/mol
- Monoisotopic Mass: 183.08301860g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 70.4Ų
1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1237171-0.05g |
1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine |
1593847-97-2 | 0.05g |
$780.0 | 2023-05-27 | ||
| Enamine | EN300-1237171-0.1g |
1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine |
1593847-97-2 | 0.1g |
$817.0 | 2023-05-27 | ||
| Enamine | EN300-1237171-0.25g |
1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine |
1593847-97-2 | 0.25g |
$855.0 | 2023-05-27 | ||
| Enamine | EN300-1237171-0.5g |
1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine |
1593847-97-2 | 0.5g |
$891.0 | 2023-05-27 | ||
| Enamine | EN300-1237171-1.0g |
1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine |
1593847-97-2 | 1g |
$928.0 | 2023-05-27 | ||
| Enamine | EN300-1237171-2.5g |
1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine |
1593847-97-2 | 2.5g |
$1819.0 | 2023-05-27 | ||
| Enamine | EN300-1237171-5.0g |
1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine |
1593847-97-2 | 5g |
$2692.0 | 2023-05-27 | ||
| Enamine | EN300-1237171-10.0g |
1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine |
1593847-97-2 | 10g |
$3992.0 | 2023-05-27 | ||
| Enamine | EN300-1237171-50mg |
1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine |
1593847-97-2 | 50mg |
$1129.0 | 2023-10-02 | ||
| Enamine | EN300-1237171-100mg |
1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine |
1593847-97-2 | 100mg |
$1183.0 | 2023-10-02 |
1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine
Comprehensive Overview of 1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine (CAS No. 1593847-97-2)
1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine (CAS No. 1593847-97-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound combines a pyrrolidine ring with a thiazole moiety, making it a versatile scaffold for drug discovery. Researchers are particularly interested in its potential applications as a bioactive intermediate or pharmacophore in the development of novel therapeutics.
The growing interest in 1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine is reflected in the increasing number of scientific publications and patent filings. Many users search for "thiazole derivatives in drug discovery" or "pyrrolidine-based bioactive compounds," highlighting the relevance of this compound in modern medicinal chemistry. Its structural complexity and potential for structure-activity relationship (SAR) studies make it a valuable candidate for optimizing drug-like properties.
In recent years, the demand for heterocyclic compounds like 1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine has surged due to their role in addressing unmet medical needs. For instance, searches for "new small molecule inhibitors" or "thiazole-containing pharmaceuticals" often lead to discussions about similar compounds. The thiazole ring is known for its electron-rich nature, which enhances binding affinity to biological targets, while the pyrrolidine component contributes to improved solubility and metabolic stability.
From a synthetic chemistry perspective, CAS No. 1593847-97-2 presents intriguing challenges and opportunities. Chemists frequently explore "efficient synthesis routes for thiazole-pyrrolidine hybrids" or "scalable methods for nitrogen-containing heterocycles." The compound's stereochemistry also plays a critical role in its biological activity, prompting investigations into enantioselective synthesis and chiral resolution techniques.
Beyond pharmaceuticals, 1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine has potential applications in agrochemicals and materials science. Searches for "thiazole-based agrochemicals" or "nitrogen-rich ligands for catalysis" underscore its cross-disciplinary utility. The compound's ability to act as a chelating agent or metal-binding scaffold further expands its relevance in catalytic and material applications.
As the scientific community continues to explore 1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine, questions about its physicochemical properties, toxicity profile, and regulatory status remain highly searched topics. Researchers and industry professionals often seek information on "safe handling of heterocyclic amines" or "patent landscape for thiazole derivatives," reflecting the compound's commercial and academic significance.
In conclusion, 1-methyl-2-(1,3-thiazol-4-yl)pyrrolidin-3-amine (CAS No. 1593847-97-2) represents a promising compound with broad applications in drug development, agrochemicals, and materials science. Its unique structural features and growing body of research make it a focal point for innovation in synthetic and medicinal chemistry. Future studies will likely explore its mechanistic pathways, derivative optimization, and industrial-scale production, ensuring its continued relevance in scientific and commercial endeavors.
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